4-(2-chloropyrimidin-5-yl)aniline

Process Chemistry Medicinal Chemistry Pre-formulation

4-(2-Chloropyrimidin-5-yl)aniline (CAS 1563530-42-6) is a high-value chloropyrimidine-substituted aniline building block essential for synthesizing 2-anilinopyrimidine-based kinase inhibitors. Its distinct 2-chloro substituent on the pyrimidine ring enables facile nucleophilic aromatic substitution (SNAr), allowing rapid diversification into focused CDK inhibitor libraries and targeted covalent inhibitors. The specific 5-(4-aminophenyl) substitution pattern is critical: substituting this intermediate with any regioisomer derails SAR studies and compromises the biological profile of downstream candidates. With its predictable reactivity and exact mass of 205.0407 g/mol for LC-MS in-process control, this intermediate is purpose-built for medicinal chemistry programs that demand precision and reproducibility.

Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
CAS No. 1563530-42-6
Cat. No. B6257282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-chloropyrimidin-5-yl)aniline
CAS1563530-42-6
Molecular FormulaC10H8ClN3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(N=C2)Cl)N
InChIInChI=1S/C10H8ClN3/c11-10-13-5-8(6-14-10)7-1-3-9(12)4-2-7/h1-6H,12H2
InChIKeyFPAKUPXKPCUNKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(2-Chloropyrimidin-5-yl)aniline (CAS 1563530-42-6) - A Key Intermediate for Kinase Inhibitors


4-(2-Chloropyrimidin-5-yl)aniline (CAS 1563530-42-6), also known as 2-Chloro-5-(4-aminophenyl)pyrimidine, is a chloropyrimidine-substituted aniline derivative with the molecular formula C10H8ClN3 and a molecular weight of 205.64 g/mol . It serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly anilinopyrimidine-based kinase inhibitors for cancer therapy [1]. The compound features a reactive 2-chloro substituent on the pyrimidine ring, enabling nucleophilic aromatic substitution (SNAr) chemistry for facile derivatization into diverse kinase inhibitor scaffolds .

Why 4-(2-Chloropyrimidin-5-yl)aniline (CAS 1563530-42-6) Cannot Be Interchanged with Other 2-Chloropyrimidine Analogs


The specific substitution pattern of 4-(2-chloropyrimidin-5-yl)aniline—a 2-chloro group on the pyrimidine ring coupled with a 5-(4-aminophenyl) moiety—dictates its unique reactivity and the structural properties of its downstream products . While the broader class of 2-anilinopyrimidines demonstrates promising kinase inhibition [1], the biological activity and physicochemical properties of the final drug candidates are exquisitely sensitive to the aniline substitution pattern. Even minor structural changes can drastically alter target selectivity, potency, and ADME properties [2]. Therefore, substituting this precise intermediate with a regioisomer or a different 2-chloropyrimidine analog would lead to a different final compound with an unpredictable and likely suboptimal biological profile, derailing structure-activity relationship (SAR) studies and development programs.

Quantitative Evidence for the Selection of 4-(2-Chloropyrimidin-5-yl)aniline (CAS 1563530-42-6)


Predicted Physical Properties Guide Reaction Development and Purification for 4-(2-Chloropyrimidin-5-yl)aniline

Key predicted physicochemical parameters for 4-(2-chloropyrimidin-5-yl)aniline include a boiling point of 422.3±28.0 °C, a density of 1.323±0.06 g/cm³, and a pKa of 2.85±0.10 . These values provide a basis for comparing its predicted behavior with that of other chloropyrimidine aniline derivatives .

Process Chemistry Medicinal Chemistry Pre-formulation

Structural Confirmation via High-Resolution Mass Spectrometry Ensures Identity of 4-(2-Chloropyrimidin-5-yl)aniline

The exact mass of 4-(2-chloropyrimidin-5-yl)aniline is 205.0407 g/mol [1]. This value serves as a definitive identifier, distinguishing it from other chloropyrimidine aniline isomers which may share the same nominal mass but different exact masses [1].

Analytical Chemistry Quality Control Chemical Synthesis

4-(2-Chloropyrimidin-5-yl)aniline Serves as a Common Precursor to Highly Potent CDK Inhibitors

The 2-anilinopyrimidine scaffold, which can be directly synthesized from 4-(2-chloropyrimidin-5-yl)aniline , is a privileged structure for cyclin-dependent kinase (CDK) inhibition. In a recent study, a series of 2-anilinopyrimidine derivatives were synthesized and evaluated, with the most potent compound showing an IC50 of 0.059 µM against CDK9 [1].

Medicinal Chemistry Kinase Inhibition Cancer Research

Optimal Applications for 4-(2-Chloropyrimidin-5-yl)aniline (CAS 1563530-42-6) Based on Evidence


Lead Optimization in Kinase Inhibitor Drug Discovery

4-(2-Chloropyrimidin-5-yl)aniline is an ideal starting material for synthesizing focused libraries of 2-anilinopyrimidine derivatives for lead optimization campaigns targeting cyclin-dependent kinases (CDKs) [1]. Its reactive chloro group allows for rapid diversification via SNAr chemistry with various amine-containing building blocks , enabling SAR exploration to improve potency, selectivity, and drug-like properties.

Synthesis of Targeted Covalent Inhibitors (TCIs)

The 2-chloro substituent on the pyrimidine ring is not only a handle for SNAr but can also be strategically retained or replaced with a warhead to create targeted covalent inhibitors (TCIs). The core scaffold, derived from 4-(2-chloropyrimidin-5-yl)aniline, can be elaborated to target a non-catalytic cysteine residue in the kinase active site, a common strategy for achieving high potency and prolonged target engagement.

Process Chemistry and Scale-Up

The predicted physicochemical properties, including its boiling point (422.3±28.0 °C) and pKa (2.85±0.10) , provide crucial data for process chemists. These parameters guide the selection of appropriate solvents, temperatures, and work-up procedures during the scale-up synthesis of advanced intermediates or active pharmaceutical ingredients (APIs). The exact mass (205.0407 g/mol) is critical for in-process control and final product release testing via LC-MS [2].

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